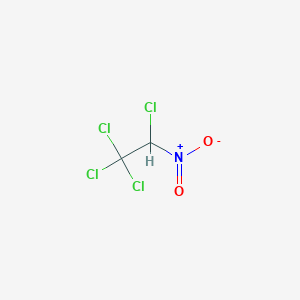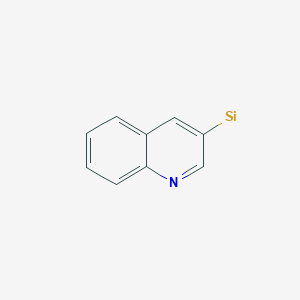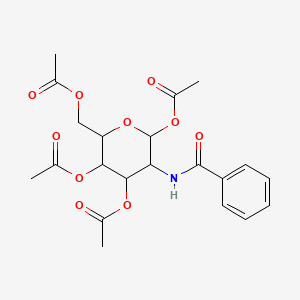
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is a synthetic derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions and a benzoylamino group at the 2 position of the hexopyranose ring.
Métodos De Preparación
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the use of acetic anhydride and pyridine as reagents to introduce acetyl groups at the specified positions. The benzoylamino group is introduced through a reaction with benzoyl chloride in the presence of a base such as triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl and benzoylamino groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions include deacetylated derivatives, alcohols, and substituted glucosamine analogs.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involved in carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of cancer and viral infections due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of other bioactive molecules .
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose involves its interaction with specific enzymes and molecular targets. The compound can inhibit glycosidases and glycosyltransferases, enzymes that play crucial roles in carbohydrate metabolism. By binding to the active sites of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose can be compared with other similar compounds such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxyhexopyranose: This compound lacks the benzoylamino group and is used primarily in the synthesis of glycosides.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose: The azido group in this compound makes it useful for click chemistry applications.
1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose: This compound is simpler and is used as an intermediate in various synthetic pathways.
The uniqueness of this compound lies in its benzoylamino group, which imparts specific biochemical properties and potential therapeutic applications .
Propiedades
Número CAS |
10380-88-8 |
|---|---|
Fórmula molecular |
C21H25NO10 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(3,4,6-triacetyloxy-5-benzamidooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C21H25NO10/c1-11(23)28-10-16-18(29-12(2)24)19(30-13(3)25)17(21(32-16)31-14(4)26)22-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,27) |
Clave InChI |
YCDLVTWRPTYDJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


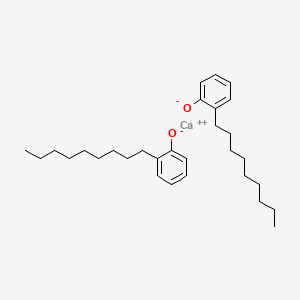
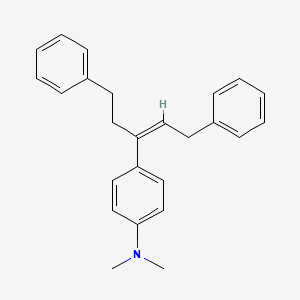
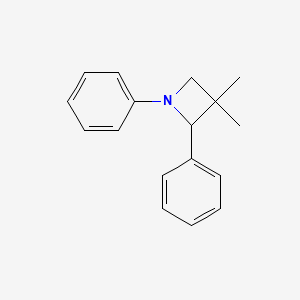
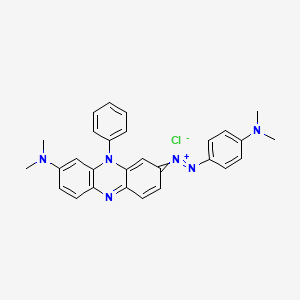
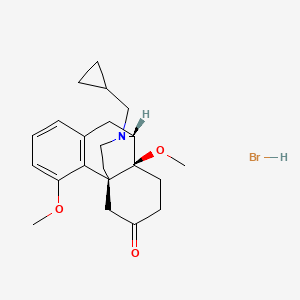
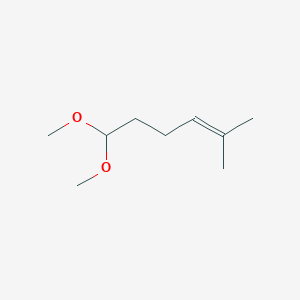
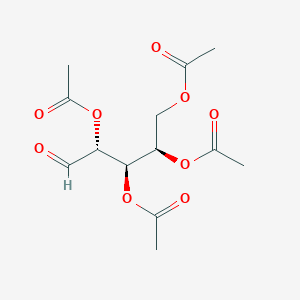
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)

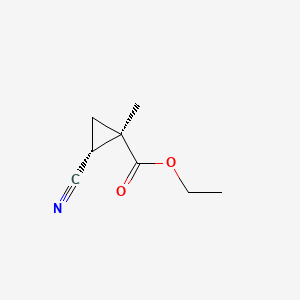
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
